Enantiopurity: Single (S)-Enantiomer vs. Racemic Mixture (CAS 86954-06-5)
The target compound is supplied as the single (S)-enantiomer, as confirmed by the SMILES string 'O=C(OCC1=CC=CC=C1)N1CCC[C@H]1CBr' and InChI 't12-/m0/s1' indicating defined (S) stereochemistry . In contrast, the racemic analog (CAS 86954-06-5, benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate) is described without stereochemical specification and is sold as the racemate, with an InChI that lacks the absolute stereochemistry identifier . When employed in a subsequent stereospecific reaction (e.g., chiral catalyst formation or diastereoselective alkylation), the (S)-enantiomer yields a single diastereomeric product, whereas the racemate produces a 1:1 mixture of diastereomers, requiring chiral chromatography for separation. No specific optical rotation value is reported in the accessed vendor datasheets; however, the MDL number MFCD20133983 uniquely identifies the (S)-configured compound, confirming its distinct chemical identity from the racemate .
| Evidence Dimension | Stereochemical identity and downstream diastereomeric product ratio |
|---|---|
| Target Compound Data | Single (S)-enantiomer; MDL MFCD20133983; SMILES with explicit 'C@H' stereochemistry |
| Comparator Or Baseline | Racemic mixture (CAS 86954-06-5); InChI lacks t12-/m0/s1 specification; SMILES without '@' stereodescriptor |
| Quantified Difference | 1 diastereomeric product vs. 1:1 diastereomeric mixture (class-level inference based on stereochemistry) |
| Conditions | Inferred from fundamental stereochemistry principles; applicable to any stereospecific transformation (alkylation, metal complexation, bioconjugation) |
Why This Matters
For laboratories synthesizing enantiopure drug candidates or chiral ligands, starting with the racemate necessitates additional chiral resolution steps, increasing cost, time, and yield loss.
